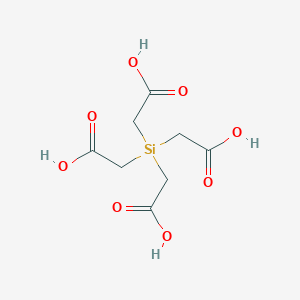
2,2',2'',2'''-Silanetetrayltetraacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid: is a silicon-based organic compound characterized by its four acetic acid groups attached to a central silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid typically involves the reaction of silicon tetrachloride with acetic acid in the presence of a catalyst. The reaction proceeds through the formation of intermediate silicon esters, which are subsequently hydrolyzed to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and advanced purification techniques is crucial to obtain the desired compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and acetic acid.
Reduction: Reduction reactions may yield silicon hydrides and acetic acid derivatives.
Substitution: The acetic acid groups can be substituted with other functional groups, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and may be carried out under reflux conditions.
Major Products Formed:
Oxidation: Silicon dioxide and acetic acid.
Reduction: Silicon hydrides and acetic acid derivatives.
Substitution: Various silicon-based compounds with different functional groups.
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Biology: The compound can be employed in the development of silicon-based biomaterials for medical implants and drug delivery systems.
Medicine: Research is ongoing into its potential use in targeted drug delivery and as a component of diagnostic imaging agents.
Industry: It is utilized in the production of advanced ceramics, coatings, and adhesives due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism by which 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid exerts its effects involves the interaction of its silicon atom with other molecules. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to act as a versatile building block in chemical synthesis. The acetic acid groups enhance its solubility and reactivity, facilitating its incorporation into various chemical and biological systems.
Comparaison Avec Des Composés Similaires
Silane (Silicane): A simpler silicon-based compound with the formula SiH4, used as a precursor to elemental silicon.
Tetrasilane: A silane analog of butane with the formula SiH3-(SiH2)2-SiH3, known for its pyrophoric properties.
Uniqueness: 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid is unique due to its four acetic acid groups, which provide enhanced reactivity and solubility compared to simpler silanes. This makes it particularly useful in applications requiring strong adhesion and stability, such as in advanced materials and biomedical devices.
Propriétés
Numéro CAS |
65180-54-3 |
|---|---|
Formule moléculaire |
C8H12O8Si |
Poids moléculaire |
264.26 g/mol |
Nom IUPAC |
2-[tris(carboxymethyl)silyl]acetic acid |
InChI |
InChI=1S/C8H12O8Si/c9-5(10)1-17(2-6(11)12,3-7(13)14)4-8(15)16/h1-4H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
HEVRACMFOHWSNX-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)[Si](CC(=O)O)(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


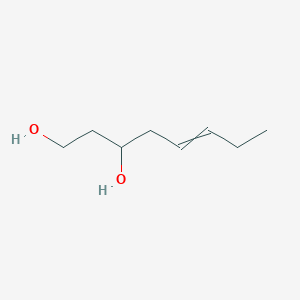
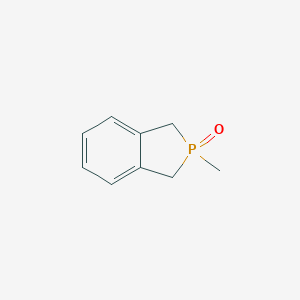
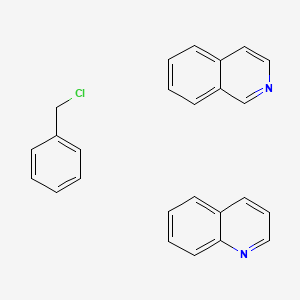
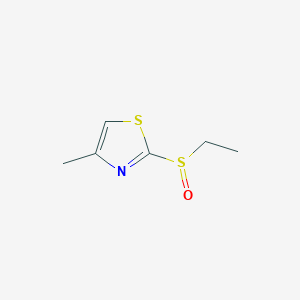
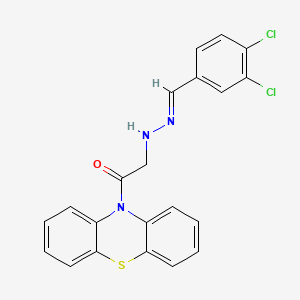

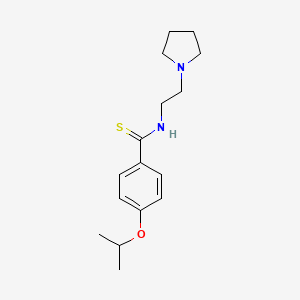


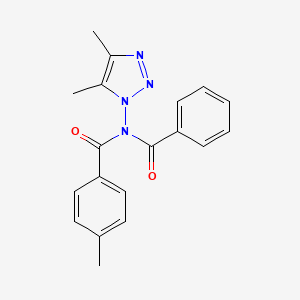
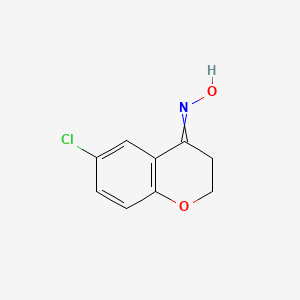
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)

![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
